molecular formula C4H2BrNO2S B186782 3-Bromo-2-nitrothiophene CAS No. 24430-27-1

3-Bromo-2-nitrothiophene

Cat. No.: B186782
CAS No.: 24430-27-1
M. Wt: 208.04 g/mol
InChI Key: UYIHKIRPUMUUJX-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrothiophene is a chemical compound that has been studied with surface-enhanced Raman spectroscopy . The molecule has a tilted orientation with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling reaction . An improved, multigram synthesis of 3-bromonaphtho[2,3b]thiophene was reported, exploiting a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials .


Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations . The calculated spectra are very close to the recorded infrared and Raman of the solid this compound .


Chemical Reactions Analysis

The electrosorption of this compound on a polycrystalline gold electrode has been studied . Cyclic voltammetry measurements of the this compound were made and the oxidation and reduction potentials of the this compound at the gold electrode have been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.04 . It is a solid at room temperature . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved papers.

Scientific Research Applications

Electrosorption Studies

The electrosorption of 3-bromo-2-nitrothiophene on polycrystalline gold electrodes has been examined through surface-enhanced Raman spectroscopy (SERS). This study revealed that the molecule exhibits a tilted orientation, with the sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting with the gold surface. This interaction was further supported by UV-Vis spectrum analysis and density functional theory (DFT) calculations, providing insights into the molecule's adsorption behavior and electrochemical properties (Jbarah, 2021).

Synthesis of Thienoanellierten Derivatives

This compound has been used in the synthesis of thioether derivatives, leading to the creation of new thienoanellierten structures such as Thieno[3,2-b][1,4]oxazines and Thieno[3,2-b][1,4]thiazines. This process involves the reaction with bifunctional reagents and subsequent reduction and ring closure, highlighting its versatility in organic synthesis (Erker, 1998).

Structure-Activity Relationships

Research on the structure and electronic properties of a series of biologically active 2-nitrothiophenes, including this compound, used molecular orbital methods to correlate experimental activity against bacteria with calculated properties like HOMO energies and atomic charges. This study aids in understanding the biological activity of these compounds (Morley & Matthews, 2006).

Synthesis of Chalcone Analogues

The compound has been involved in the synthesis of α,β-unsaturated ketones as chalcone analogues via a SRN1 mechanism. This innovative method opens doors for the creation of a wide variety of chalcone analogues, demonstrating the chemical versatility of this compound (Curti, Gellis, & Vanelle, 2007).

Safety and Hazards

The safety information for 3-Bromo-2-nitrothiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

3-bromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIHKIRPUMUUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360913
Record name 3-bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24430-27-1
Record name 3-bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-nitrothiophene
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Synthesis routes and methods

Procedure details

7.4 ml of fuming nitric acid was slowly added to 92.1 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 52.1 ml of acetic anhydride containing 25 g of 3-bromothiophene was slowly added in such a manner that the bulk temperature did not exceed 10° C., followed by stirring at 10 ° C. for 2 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 17.4 g of the title compound.
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
92.1 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the bromine atom on the thiophene ring influence the reactivity of 3-bromo-2-nitrothiophene in nucleophilic substitution reactions?

A: Research has shown that this compound exhibits higher reactivity towards nucleophilic substitution compared to its isomer, 2-bromo-3-nitrothiophene []. This difference in reactivity is attributed to the position of the bromine atom relative to the nitro group. In this compound, the bromine atom is in the β-position, while in 2-bromo-3-nitrothiophene, it's in the α-position. This positioning influences the electron density distribution across the thiophene ring, making the β-position more susceptible to nucleophilic attack. []

Q2: What insights can be gained from the Hammett plot analysis of the reaction of this compound with substituted thiophenoxides?

A: The reaction of this compound with various substituted thiophenoxide ions in methanol was studied to understand the electronic effects governing the reaction mechanism []. Plotting the logarithm of the reaction rate constant (log k) against the Hammett σ°-constants for the substituted thiophenoxides yielded a linear relationship. The negative ρ-value obtained from the slope of this plot indicates that the reaction proceeds through an electron-deficient transition state, further confirming the proposed nucleophilic aromatic substitution mechanism [].

Q3: Beyond nucleophilic substitutions, what other synthetic applications have been explored for this compound?

A: this compound serves as a valuable precursor in synthesizing diverse thieno-annulated heterocyclic compounds []. For instance, it was employed as a starting material in the synthesis of a racemic thieno analogue of Diltiazem, a medication with potential calcium channel blocking properties []. This synthesis highlights the versatility of this compound in constructing complex heterocyclic systems with potential pharmaceutical relevance [].

Q4: Are there any studies exploring the electrochemical behavior of this compound?

A: Yes, the electrosorption of this compound on a gold surface has been investigated using surface-enhanced Raman spectroscopy (SERS) []. This research aimed to understand the molecule's adsorption behavior on metal surfaces, which could have implications for various fields, including electrocatalysis and sensor development [].

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